molecular formula C8H8FIO B14773178 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene

2-Fluoro-1-iodo-5-methoxy-3-methylbenzene

Cat. No.: B14773178
M. Wt: 266.05 g/mol
InChI Key: UTUCAAUQCPALQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-1-iodo-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8FIO. It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-Fluoro-5-methoxy-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, methylation, and methoxylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-5-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 2-Fluoro-5-methoxy-3-methylbenzene.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 2-Fluoro-1-chloro-5-methoxy-3-methylbenzene.

    Oxidation: Formation of 2-Fluoro-5-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 2-Fluoro-5-methoxy-3-methylbenzene.

Scientific Research Applications

2-Fluoro-1-iodo-5-methoxy-3-methylbenzene is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-5-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can undergo metabolic transformations, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene
  • 2-Fluoro-5-iodo-1-methoxy-3-methylbenzene
  • 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene

Uniqueness

2-Fluoro-1-iodo-5-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both fluorine and iodine atoms provides a distinctive combination of electronic effects and steric hindrance, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

2-fluoro-1-iodo-5-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,1-2H3

InChI Key

UTUCAAUQCPALQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.